molecular formula C14H17N5O2 B11783739 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid

1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid

Cat. No.: B11783739
M. Wt: 287.32 g/mol
InChI Key: KLLFIZPVWHGJEY-UHFFFAOYSA-N
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Description

1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazolo-pyrimidine core fused with a piperidine ring and a carboxylic acid functional group

Preparation Methods

The synthesis of 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation conditions. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the reaction between azinium-N-imines and nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate . These methods demonstrate the compound’s synthetic versatility and scalability for industrial production.

Chemical Reactions Analysis

1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

    Condensation: The carboxylic acid group can participate in condensation reactions to form amides or esters.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its diverse range of biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

1-(5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C14H17N5O2/c20-13(21)10-3-5-18(6-4-10)12-7-11(9-1-2-9)17-14-15-8-16-19(12)14/h7-10H,1-6H2,(H,20,21)

InChI Key

KLLFIZPVWHGJEY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=NC=NN3C(=C2)N4CCC(CC4)C(=O)O

Origin of Product

United States

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